S-Hexyl butanethioate
Description
Overview of Thioester Chemistry and its Significance in Organic and Mechanistic Studies
Thioesters are a class of organosulfur compounds characterized by a carbonyl group bonded to a sulfur atom (R-C(=O)-S-R'). They are analogous to their oxygen-containing counterparts, esters, but exhibit distinct reactivity that makes them pivotal in both organic synthesis and biological processes. The significance of thioester chemistry stems from the unique properties of the carbon-sulfur bond. The sulfur atom is less electronegative and larger than the oxygen atom, which leads to a weaker C-S bond compared to the C-O bond in esters. This results in thioesters being more reactive acylating agents.
In organic synthesis, thioesters serve as versatile intermediates. Their heightened reactivity makes them excellent precursors for the formation of amides, esters, and other carbonyl derivatives. Mechanistic studies have highlighted the utility of thioesters in various carbon-carbon bond-forming reactions, including aldol (B89426) and Claisen condensations. The ability of the thiolate group to act as a good leaving group facilitates nucleophilic acyl substitution reactions.
From a biochemical perspective, thioesters are central to numerous metabolic pathways. Acetyl coenzyme A (acetyl-CoA) is arguably the most well-known biological thioester, playing a crucial role in the Krebs cycle and fatty acid metabolism. The "high-energy" nature of the thioester bond in acetyl-CoA provides the thermodynamic driving force for many biochemical transformations.
Contextualizing Butanethioate Derivatives within the Thioester Family
Butanethioate derivatives, such as S-hexyl butanethioate, are part of the larger family of fatty acyl thioesters. hmdb.cafoodb.ca These compounds are characterized by a butyryl group (a four-carbon acyl chain) attached to a sulfur atom. The properties and reactions of butanethioate derivatives are influenced by both the acyl chain and the alkyl or aryl group attached to the sulfur.
S-alkyl butanethioates, like the methyl, ethyl, and hexyl derivatives, are fundamental structures for studying the influence of the S-substituent on the reactivity of the thioester functional group. For instance, research on S-methyl butanethioate provides insights into the basic chemical properties and reactivity of the butanethioate core. fishersci.com While specific research on this compound is not extensively documented, its structure suggests it would share the general characteristics of other S-alkyl butanethioates, with the hexyl group potentially imparting greater lipophilicity compared to its shorter-chain analogs. The study of S-hexylglutathione, a more complex molecule containing an S-hexyl group, indicates research interest in the "S-hexyl" moiety, particularly in the context of enzyme interactions and inhibition. nih.govnih.gov
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H20OS | chembk.com |
| Molar Mass | 188.33 g/mol | chembk.com |
For comparative context, the properties of a related, simpler butanethioate derivative, S-methyl butanethioate, are provided below.
| Property | Value | Source |
| Molecular Formula | C5H10OS | fishersci.com |
| Molar Mass | 118.194 g/mol | fishersci.com |
| Boiling Point | 142-143 °C | fishersci.com |
Synthesis of Thioesters
General methods for the synthesis of thioesters can be applied to the preparation of this compound. Common synthetic routes include:
From Carboxylic Acids and Thiols: The most direct method involves the reaction of butanoic acid with 1-hexanethiol (B106883) in the presence of a dehydrating agent.
From Acyl Halides and Thiolates: Butanoyl chloride can be reacted with sodium hexanethiolate to yield this compound and sodium chloride.
From Anhydrides and Thiols: Butanoic anhydride (B1165640) can react with 1-hexanethiol, often in the presence of a catalyst, to form the desired thioester.
A study on the synthesis of a library of S-methyl thioesters utilized the reaction of methyl chlorothiolformate with various carboxylic acids, demonstrating a "one-pot" method for creating a range of thioesters. nih.gov
Detailed Research Findings
As of the current literature, specific and detailed research findings focusing exclusively on this compound are scarce. However, research on related compounds provides valuable insights into the potential areas of interest for this molecule.
A significant area of research for related thioesters is in the study of their biological activity. For example, S-hexylglutathione, which shares the S-hexyl moiety, has been investigated as an inhibitor of glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification and resistance to insecticides. nih.gov Molecular dynamics simulations have been used to explore the binding of S-hexylglutathione to GST, revealing that the hexyl group can play a role in blocking the active site of the enzyme. nih.gov This suggests that the S-hexyl group in other thioesters could also be a feature of interest for designing enzyme inhibitors.
Furthermore, the synthesis and characterization of libraries of thioesters, such as the S-methyl thioester library created for flavor analysis, highlight the importance of understanding the physicochemical properties of these compounds. nih.gov Such libraries allow for the systematic study of properties like lipophilicity and retention in different phases, which are crucial for applications in food chemistry and other fields. While this compound was not included in this specific library, the methodologies used could be applied to its study.
Structure
3D Structure
Properties
CAS No. |
2432-54-4 |
|---|---|
Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
S-hexyl butanethioate |
InChI |
InChI=1S/C10H20OS/c1-3-5-6-7-9-12-10(11)8-4-2/h3-9H2,1-2H3 |
InChI Key |
DIPGYKKPXZRHQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC(=O)CCC |
Origin of Product |
United States |
Synthetic Methodologies for S Hexyl Butanethioate
Established Synthetic Routes to S-Hexyl Butanethioate
Traditional methods for synthesizing thioesters often involve the direct coupling of a thiol or thioacid with a carboxylic acid or its derivatives. These routes are foundational in organic synthesis.
The direct condensation of a carboxylic acid and a thiol is a common method for thioester formation. In the context of this compound, this would involve the reaction of butanoic acid with hexane-1-thiol. However, a more direct analogue involves the reaction of a carboxylic acid with a thiol in the presence of a coupling agent to facilitate the removal of water. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) are effective for this purpose. This method allows for the formation of the thioester bond under mild and neutral conditions, often without the need for a solvent. researchgate.net The reaction proceeds by activating the carboxylic acid, which is then susceptible to nucleophilic attack by the thiol, leading to the desired thioester and a urea byproduct.
A general scheme for this type of reaction is the synthesis of various thiol esters from a carboxylic acid and a thiol using DCC, which has been shown to be efficient for both aromatic and aliphatic thiols, yielding the respective products in good yields. researchgate.net
Table 1: Representative DCC-Mediated Thioesterification This table is illustrative of the general methodology and not specific to this compound.
| Carboxylic Acid | Thiol | Coupling Agent | Product | Yield |
|---|---|---|---|---|
| Ricinoleic Acid | Benzyl Thiol | DCC | (R,Z)-12-hydroxy-octadec-9-enylic acid benzylthiol ester | 65% |
| Ricinoleic Acid | 4-Methylbenzenethiol | DCC | (R,Z)-12-hydroxy-octadec-9-enylic acid 4-methylbenzylthiol ester | 75% |
| Butyric Acid | tert-Butylthiol | DCC | S-tert-Butyl butanethioate | - |
Data adapted from related syntheses described in the literature. researchgate.net
Acid-catalyzed thioesterification, analogous to Fischer esterification, involves the reaction of a carboxylic acid with a thiol in the presence of a strong acid catalyst. While less common than for esters, this method can promote the formation of the thioester by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the thiol. The reaction is reversible, and the removal of water is typically required to drive the equilibrium toward the product side. This foundational approach, however, often requires harsh conditions and may have limitations depending on the functional groups present in the substrates.
Advanced Synthetic Strategies for Thioesters and Butanethioate Derivatives
Modern organic synthesis has introduced more sophisticated and efficient methods for creating carbon-sulfur bonds, including various catalytic systems that offer improved yields, functional group tolerance, and milder reaction conditions.
A novel and convenient copper-catalyzed synthesis of alkyl sulfides (thioethers) has been developed using S-alkyl butanethioates as a thiol source. tandfonline.comtandfonline.comsemanticscholar.org This method avoids the use of toxic and malodorous thiols directly. tandfonline.com In this process, the S-alkyl butanethioate is believed to hydrolyze in the presence of a base to generate a mercaptan in situ. tandfonline.com This active thiol species then couples with an alkyl halide in a copper-catalyzed cycle to form the desired thioether. tandfonline.com This protocol demonstrates good functional group tolerance and high efficiency for both primary and secondary alkyl iodides. tandfonline.comtandfonline.comsemanticscholar.org
A plausible mechanism involves the formation of a copper(II) intermediate after the addition of the in situ-generated mercaptan to the copper(I) catalyst, followed by the insertion of the alkyl iodide. tandfonline.com Reductive elimination then yields the final alkyl sulfide product and regenerates the active copper(I) species for the next catalytic cycle. tandfonline.com
Table 2: Copper-Catalyzed Thioetherification using S-Methyl Butanethioate
| Alkyl Iodide | Product | Yield |
|---|---|---|
| 1-Iodooctane | Methyl octyl sulfide | 85% |
| 1-Iodopentane | Methyl pentyl sulfide | 82% |
| 2-Iodooctane | Methyl octan-2-yl sulfide | 75% |
| Iodocyclohexane | Cyclohexyl methyl sulfide | 71% |
Data represents a selection of results from the specified catalytic protocol. tandfonline.com
The synthesis of thioesters directly from aldehydes represents an efficient, atom-economical approach. One advanced method involves the use of N-heterocyclic carbene (NHC) catalysts. nih.govrsc.orgcore.ac.ukkyoto-u.ac.jp In this process, an aromatic or aliphatic aldehyde reacts with a range of thiols in the presence of an NHC catalyst and a stoichiometric amount of an external organic oxidant. nih.govrsc.orgcore.ac.ukkyoto-u.ac.jp Among the oxidants studied, phenazine has been shown to provide the best results in terms of chemical yield and compatibility with various thiols. nih.govrsc.org This methodology circumvents the need for pre-oxidizing the aldehyde to a carboxylic acid, providing a more direct route to the thioester. organic-chemistry.org
Table 3: NHC-Catalyzed Thioesterification of Aldehydes
| Aldehyde | Thiol | Oxidant | Catalyst | Yield |
|---|---|---|---|---|
| Benzaldehyde | Benzyl Mercaptan | Phenazine | Thiazolium-based NHC | 91% |
| 4-Methoxybenzaldehyde | Benzyl Mercaptan | Phenazine | Thiazolium-based NHC | 94% |
| 3-Phenylpropionaldehyde | Benzyl Mercaptan | Phenazine | Triazolium-based NHC | 83% |
| Cyclohexanecarboxaldehyde | Benzyl Mercaptan | Phenazine | Triazolium-based NHC | 78% |
Data is illustrative of the generality of the NHC-catalyzed method. core.ac.ukkyoto-u.ac.jp
Stereospecificity is a critical consideration in the synthesis of complex molecules, ensuring the precise three-dimensional arrangement of atoms. While this compound itself is achiral, the synthesis of its derivatives, where stereocenters are present on the butanethioate or hexyl portions of the molecule, requires stereocontrolled methods.
The stereochemical outcome of reactions involving butanethioate derivatives has been studied. For example, research on the elimination reactions of diastereomeric S-tert-butyl 3-acetoxy-butanethioates demonstrated a certain percentage of syn elimination, indicating that the stereochemistry of the starting material influences the reaction pathway. acs.org
For the de novo synthesis of chiral butanethioate derivatives, stereospecific approaches would typically involve:
Use of Chiral Starting Materials: Employing enantiomerically pure butanethioic acid or hexanethiol derivatives that already contain the desired stereocenters.
Asymmetric Catalysis: Utilizing chiral catalysts, such as chiral metal complexes or organocatalysts, to induce stereoselectivity in a reaction that creates a new stereocenter.
Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical course of a reaction, followed by its subsequent removal.
These strategies are fundamental to modern asymmetric synthesis and would be applicable to the construction of stereochemically defined butanethioate structures.
Sustainability and Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, like many chemical processes, is increasingly being evaluated through the lens of green chemistry and sustainability. The core principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edu. Traditional methods for synthesizing thioesters often involve reagents and conditions that are misaligned with these principles, such as the use of toxic and odorous thiols, harsh reaction conditions, and stoichiometric reagents that lead to significant waste rsc.org. Consequently, modern synthetic methodologies are focusing on creating more environmentally benign and efficient routes to produce this compound.
Key green chemistry principles being applied to thioester synthesis include waste prevention, maximizing atom economy, and using catalytic reagents over stoichiometric ones yale.eduacs.org. For instance, conventional synthesis might involve the condensation of a carboxylic acid and a thiol using a dehydrating agent, which generates byproducts and waste wikipedia.org. In contrast, catalytic approaches offer higher selectivity and reduce the amount of waste generated per unit of product yale.edu.
A significant advancement in the sustainable synthesis of esters and thioesters is the use of biocatalysis, particularly with enzymes like lipases. Enzymatic synthesis offers a powerful alternative to conventional chemical methods by providing high selectivity under mild reaction conditions, which reduces energy consumption and the formation of unwanted byproducts lmaleidykla.ltnih.gov. Lipases can catalyze the esterification reaction between a carboxylic acid (or its derivative) and an alcohol or thiol to produce the desired ester or thioester longdom.org. These reactions can often be performed in greener solvents, or even in solvent-free systems, further enhancing the environmental profile of the process scilit.com.
Furthermore, the choice of solvent is a critical aspect of green synthesis. Water is considered an ideal green solvent due to its non-toxicity, availability, and non-flammability mdpi.com. Research has shown that efficient thioester synthesis can be achieved in aqueous media, which is a significant improvement over volatile and often hazardous organic solvents rsc.org. The development of catalytic systems that are effective in water or other green solvents is a key area of focus for making the synthesis of compounds like this compound more sustainable mdpi.comrsc.org.
Chemical Reactivity and Reaction Mechanisms of S Hexyl Butanethioate
Hydrolysis of Thioesters
The hydrolysis of thioesters can be catalyzed by acid, although this process is often associated with high activation energies and may require strong acids. nih.gov For simple alkyl thioesters, the reaction is typically first-order with respect to the hydronium ion concentration. acs.org Kinetic studies on model compounds provide insight into the rates of these reactions. For instance, the second-order rate constant for the acid-mediated hydrolysis of S-methyl thioacetate (B1230152) is 1.5 x 10⁻⁵ M⁻¹ s⁻¹. nih.govresearchgate.net However, it has been noted that for certain thioesters with electron-withdrawing groups, such as ethyl trifluorothiolacetate, acid can actually inhibit the hydrolysis reaction. nih.govresearchgate.net The acid-catalyzed hydrolysis of water-insoluble thioesters can be particularly challenging to achieve without the use of organic co-solvents or specialized catalysts. nih.gov
Table 1: Rate Constants for the Hydrolysis of S-Methyl Thioacetate
This table presents experimentally determined rate constants for the different hydrolysis pathways of S-methyl thioacetate, a model compound for alkyl thioesters like S-Hexyl butanethioate.
| Hydrolysis Type | Rate Constant (k) | Units |
| Acid-Mediated (kₐ) | 1.5 x 10⁻⁵ | M⁻¹ s⁻¹ |
| Base-Mediated (kₑ) | 1.6 x 10⁻¹ | M⁻¹ s⁻¹ |
| pH-Independent (kₙ) | 3.6 x 10⁻⁸ | s⁻¹ |
Data sourced from references harvard.edunih.govresearchgate.net.
Base-mediated hydrolysis is a significantly more facile process for thioesters compared to acid-mediated or neutral hydrolysis. harvard.edu The reaction is first-order in hydroxide (B78521) ion concentration. acs.org The rate constant for the base-mediated hydrolysis of S-methyl thioacetate is 1.6 x 10⁻¹ M⁻¹ s⁻¹, demonstrating a much faster reaction rate than under acidic conditions. nih.govresearchgate.net At high pH, this pathway is the predominant mechanism for thioester cleavage. harvard.edu While generally efficient, hydrolysis under basic conditions can sometimes be complicated by side reactions, such as the formation of disulfides. nih.gov
Between the pH ranges where acid and base catalysis dominate, a pH-independent or neutral hydrolysis pathway exists. harvard.eduacs.org This process involves the direct attack of a water molecule on the thioester carbonyl group. For unactivated thioesters, this reaction is typically very slow. harvard.edu The first-order rate constant for the pH-independent hydrolysis of S-methyl thioacetate is 3.6 x 10⁻⁸ s⁻¹. nih.govresearchgate.net At a neutral pH of 7 and a temperature of 23°C, the half-life for the hydrolysis of this model compound is approximately 155 days, highlighting the relative stability of thioesters in water under these conditions. nih.gov The mechanism is believed to be a stepwise process involving at least two water molecules in the transition state. acs.org
The hydrolysis of thioesters proceeds via a nucleophilic acyl substitution mechanism, also known as an addition-elimination pathway. youtube.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a water molecule (in neutral or acid-catalyzed hydrolysis) or a hydroxide ion (in base-catalyzed hydrolysis) on the electrophilic carbonyl carbon of the thioester. youtube.com This addition step leads to the formation of a transient, high-energy tetrahedral intermediate. acs.orgacs.org
The hydrolysis of thioesters can be significantly promoted by the presence of various metal ions. nih.gov Divalent and trivalent metal ions such as Tl³⁺, Hg²⁺, Ag⁺, Au³⁺, and first-row transition metals like Zn(II) and Fe(III) can act as Lewis acids, catalyzing the reaction. nih.gov
Mechanistic studies involving well-characterized metal complexes have provided detailed insights into these catalytic pathways. For example, a bimetallic Fe(III)Zn(II) complex has been shown to hydrolyze thioesters through a mechanism where the thioester's hydroxy group coordinates to the Zn(II) center. usu.eduacs.org This is followed by a nucleophilic attack on the carbonyl carbon by a hydroxide moiety bound to the Fe(III) center. usu.eduacs.org Mononuclear zinc complexes have also been investigated, with evidence suggesting a bimolecular pathway where a zinc-bound hydroxide (Zn-OH) acts as the nucleophile. usu.edunih.gov The activation energy for this zinc-promoted hydrolysis was found to be similar to that of hydrolysis promoted by the hydroxide ion alone. nih.gov
Thioesters occupy a unique position in the reactivity series of carboxylic acid derivatives, being generally more reactive than their corresponding oxoesters but less reactive than acid anhydrides. youtube.com This intermediate reactivity allows them to be stable enough to exist in aqueous biological systems while still being effective acyl-transfer agents. youtube.com
The hydrolysis of thioesters is thermodynamically more favorable than that of oxoesters and amides. libretexts.org Computational studies comparing the reactions of methyl thioacetate and methyl acetate with various nucleophiles have shed light on the origins of this reactivity difference. nih.gov While both thioesters and oxoesters exhibit similar reactivity toward hard nucleophiles like hydroxide, thioesters are significantly more reactive toward softer nucleophiles such as amines and carbanions. nih.gov This enhanced reactivity is attributed to differences in electron delocalization effects in the transition state. The loss of delocalization energy upon moving from the reactant to the transition state is greater for the oxoester in reactions with softer nucleophiles, making the activation barrier higher compared to the thioester. nih.gov
Thiol-Thioester Exchange Reactions
The thiol-thioester exchange, or transthioesterification, is a characteristic reaction of thioesters such as this compound. This process involves the reaction of a thiol with a thioester, resulting in the formation of a new thioester and a new thiol. This exchange is a fundamental reaction in the field of dynamic covalent chemistry. rsc.orgresearchgate.net
Transthioesterification is an equilibrium process, and its kinetics and the position of the equilibrium are influenced by several factors. The reaction is reversible and can be catalyzed by mild bases or nucleophiles in various organic solvents. rsc.orgresearchgate.netnih.gov The exchange proceeds through a thiolate anion, which acts as the nucleophile. researchgate.netnih.gov Consequently, the reaction rate is dependent on the concentration of the thiolate, which is in turn affected by the pKa of the thiol and the pH of the medium (in aqueous solutions) or the strength of the base catalyst (in organic media). rsc.orgnih.gov
Studies on model systems in organic solvents have investigated the effects of the thiol and thioester structure, the pKa of catalysts, and temperature on the exchange reaction. rsc.org For exchanges between thiols and thioesters with similar substitution patterns (e.g., primary thiols and primary thioesters), the equilibrium constant (Keq) is often near unity. acs.org This indicates that the forward and reverse reactions proceed at comparable rates, making the system highly dynamic. acs.org The reaction's reversibility is a key feature that allows for the adjustment of product distribution in response to environmental changes, a hallmark of dynamic systems. nih.gov
Table 1: Factors Influencing Thiol-Thioester Exchange Kinetics
| Factor | Description | Impact on Reaction | Source |
| Catalyst | Organic bases or nucleophilic catalysts (e.g., DABCO, quinuclidine) are often used in organic media. | Catalysts increase the concentration of the reactive thiolate anion, accelerating the exchange rate. | rsc.org |
| pKa of Thiol | The acidity of the exchanging thiol influences the concentration of the nucleophilic thiolate at a given pH or base concentration. | A lower pKa thiol will more readily form a thiolate, potentially leading to faster kinetics. | rsc.orgnih.gov |
| Solvent | The reaction can be performed in various organic solvents. | Solvent polarity can influence the stability of charged intermediates and the efficacy of catalysts. | rsc.orgacs.org |
| Temperature | The reaction rate is influenced by temperature. | Increased temperature generally increases the rate of exchange, affecting how quickly equilibrium is reached. | rsc.org |
The generally accepted mechanism for thiol-thioester exchange involves the nucleophilic attack of a thiolate anion on the electrophilic carbonyl carbon of the thioester. researchgate.netnih.gov This attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the C-S bond and the departure of the original thiol as a thiolate leaving group.
The key steps are:
Deprotonation: A base removes a proton from the incoming thiol (R'-SH) to form a more nucleophilic thiolate anion (R'-S⁻).
Nucleophilic Attack: The thiolate anion attacks the carbonyl carbon of the this compound.
Tetrahedral Intermediate Formation: A transient, negatively charged tetrahedral intermediate is formed.
Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the hexylthiolate anion (-S-C6H13) as the leaving group.
Protonation: The expelled hexylthiolate is protonated to form hexanethiol, and the catalyst is regenerated.
This process is rate-limited by the thiol-thioester exchange step itself under certain conditions, such as at acidic pH where the concentration of the reactive thiolate species is low. nih.gov The efficiency of the exchange is dependent on the relative pKa values of the incoming thiol and the leaving thiol. researchgate.net
The reversible nature of the thiol-thioester exchange makes it a powerful tool in dynamic covalent chemistry (DCC). rsc.orgnih.gov DCC utilizes reversible reactions to form products under thermodynamic control, allowing for "error-checking" and self-correction to arrive at the most stable molecular or supramolecular structures. nih.gov
Transthioesterification has been employed to create dynamic systems for various applications:
Covalent Adaptable Networks (CANs): Thiol-thioester exchange allows for the rearrangement of crosslinks in polymer networks. acs.orgfigshare.com This enables materials to exhibit properties like stress relaxation, self-healing, and malleability at low temperatures. acs.org
Self-Assembly: The reversibility of the reaction can be used to construct complex, self-assembled architectures. By mixing components, the system can dynamically exchange parts until the most thermodynamically stable assembly is formed. nih.govacs.org
Dynamic Combinatorial Libraries (DCLs): Thioesters can be used to generate DCLs where library members are in equilibrium. acs.orgnih.gov The addition of a template or target can shift the equilibrium to amplify the population of the best-binding library member.
The ability to control the exchange through catalysts or changes in conditions allows for the creation of responsive materials that can adapt to their environment. researchgate.net
Reduction and Hydrogenation Reactions
While thioesters are generally stable, they can be reduced to alcohols and thiols. Direct catalytic hydrogenation represents a green and efficient method for this transformation.
Direct hydrogenation of thioesters like this compound with molecular hydrogen (H₂) is a waste-free method to produce the corresponding alcohols and thiols. acs.orgexlibrisgroup.com Historically, this reaction was challenging due to the potential for the product thiol to poison common hydrogenation catalysts. acs.orgresearchgate.netescholarship.org
Recent research has identified an efficient and selective method using an acridine-based ruthenium pincer complex as a catalyst. acs.orgexlibrisgroup.comresearchgate.net This system operates without additives and demonstrates excellent tolerance for various functional groups, including amides, esters, and carboxylic acids. acs.orgexlibrisgroup.com S-hexyl thioesters have been successfully hydrogenated using this method, yielding the corresponding alcohol and hexanethiol in high yields. researchgate.netnih.gov For instance, S-hexyl benzoylthioate was fully converted to benzyl alcohol and hexanethiol. researchgate.net A scaled-up reaction of 5 mmol of a thioester was fully converted within 2 hours at 150 °C under 30 bar of H₂ using just 0.2 mol% of the catalyst. nih.gov
Table 2: Catalytic Hydrogenation of Various S-Hexyl Thioesters
| Substrate (S-Hexyl Thioester) | H₂ Pressure | Temperature | Time | Alcohol Product | Thiol Product | Yield | Source |
| S-hexyl benzoylthioate | 20 bar | 135 °C | 36 h | Benzyl alcohol | 1-Hexanethiol (B106883) | >99% | researchgate.net |
| S-hexyl phenylacetylthioate | 20 bar | 135 °C | 36 h | 2-Phenylethan-1-ol | 1-Hexanethiol | >99% | researchgate.net |
| S-hexyl octanethioate | 20 bar | 135 °C | 36 h | 1-Octanol | 1-Hexanethiol | >99% | researchgate.net |
Data synthesized from studies using a Ru-acridine pincer catalyst. researchgate.net
The proposed mechanistic pathway involves several key steps:
Catalyst-Thioester Interaction: The thioester coordinates to the ruthenium center.
C-S Bond Cleavage: The crucial step involves the cleavage of the thioester's C-S bond. This is thought to proceed via an oxidative addition or a related pathway, leading to the formation of an aldehyde intermediate and a ruthenium-thiolate species. researchgate.netacs.org
Aldehyde Hydrogenation: The generated aldehyde is then rapidly hydrogenated by the ruthenium catalyst to the corresponding primary alcohol. acs.orgelsevierpure.com
Thiol Release and Catalyst Regeneration: The coordinated thiolate is released as the final thiol product, regenerating the active catalyst for the next cycle.
A key feature of this catalytic system is its tolerance to the generated thiol. acs.org While the accumulation of thiol can have some inhibitory effect, higher temperatures and hydrogen pressures are sufficient to drive the reaction to completion. acs.orgelsevierpure.com
Aminolysis Reactions of Thioesters
The reaction of thioesters with amines, known as aminolysis, is a fundamental process in both organic synthesis and biological systems, such as in peptide biosynthesis. researchgate.net This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The reactivity of thioesters like this compound in aminolysis is notably higher than their oxygen-ester counterparts, a phenomenon attributed to the lower degree of electron delocalization in thioesters compared to oxoesters. warwick.ac.uk
The mechanism of aminolysis can be either a concerted process or a stepwise pathway involving tetrahedral intermediates. researchgate.net Kinetic studies on the aminolysis of thioesters have revealed that the specific pathway is dependent on several factors, including the stability of the tetrahedral intermediate, the nature of the amine nucleophile, and the solvent. researchgate.net
Stepwise Mechanism: This pathway involves the formation of a zwitterionic tetrahedral intermediate. The reaction's progression through this mechanism is often indicated by biphasic or linear Brønsted-type plots with slopes between 0.8 and 1.0. researchgate.net
Concerted Mechanism: In this mechanism, the bond formation and bond breaking occur in a single step. This pathway is typically associated with linear Brønsted plots that have shallower slopes, in the range of 0.4 to 0.6. researchgate.net
Computational studies have further elucidated these mechanisms, predicting that for many thioester aminolysis reactions, a stepwise mechanism involving water-catalyzed proton transfer is favored. researchgate.net These studies also confirm that the thioester is more reactive than the corresponding oxoester in both the addition and elimination steps of the reaction. researchgate.net The aminolysis of thioesters is a versatile method for forming amide bonds, a crucial linkage in many organic molecules. warwick.ac.ukresearchgate.net
Elimination Reactions Involving Butanethioate Scaffolds
Butanethioate structures, such as this compound, can participate in elimination reactions, particularly when a suitable leaving group is present on the butanoyl chain. These reactions are critical for the formation of carbon-carbon double bonds. The mechanisms of these reactions, primarily E2 (bimolecular elimination) and E1cB (unimolecular elimination via conjugate base), are influenced by factors like the strength of the base, the nature of the leaving group, and the acidity of the proton being removed. wikipedia.org
The stereochemical outcome of 1,2-elimination reactions provides significant insight into the transition state of the reaction, which can exist on a spectrum between the E2 and E1cB mechanisms. rsc.orgrsc.org For base-catalyzed elimination reactions that form conjugated carbonyl compounds, the stereoselectivity is a key area of study. rsc.orgrsc.org
Research on model thioester systems, such as stereospecifically-deuterated β-tosyloxybutanoate thioesters, has shown that these reactions predominantly proceed via an anti-elimination pathway. rsc.orgrsc.org This anti-periplanar arrangement is the most common for E2 reactions as it allows for optimal orbital overlap and minimizes torsional strain in the transition state. rsc.orgchemistrysteps.com
However, a small percentage (5-6%) of syn-elimination is also observed, which is a typical amount for acyclic substrates undergoing E2 reactions under non-ion pairing conditions. rsc.orgrsc.org Interestingly, the presence of the activating carbonyl group in the thioester has been found to have virtually no effect on the stereoselectivity of the elimination. rsc.orgrsc.org The formation of a relatively high amount of the (Z)-alkene product is considered a good indicator of an E2 pathway with an E1cB-like transition state, rather than a fully developed E1cB irreversible mechanism. rsc.orgrsc.org
| Substrate Diastereomer | Elimination Pathway | Observed Product(s) | Key Finding |
|---|---|---|---|
| (2R,3S) β-tosyloxybutanoate thioester | Anti-elimination (Major) | (E)-alkene | Dominant pathway due to staggered conformation. |
| (2R,3S) β-tosyloxybutanoate thioester | Syn-elimination (Minor, 5-6%) | (Z)-alkene | Typical for acyclic E2 reactions. rsc.orgrsc.org |
| (2R,3R) β-tosyloxybutanoate thioester | Anti-elimination | (Z)-alkene (21-25%) | Suggests an E2 pathway with an E1cB-like transition state. rsc.orgrsc.org |
Substituents on the butanethioate scaffold can significantly influence whether the elimination reaction proceeds via an E2, E1, or E1cB mechanism.
Acidity of the α-Proton: The presence of the electron-withdrawing thioester group increases the acidity of the protons on the α-carbon (C2). A more acidic proton favors a pathway with more carbanionic character at the transition state, pushing it towards the E1cB end of the spectrum. wikipedia.org
Leaving Group: A better leaving group will favor the E2 or even E1 pathway, while a poor leaving group will favor the E1cB mechanism, as it requires the formation of a stable carbanion first before the leaving group is expelled. wikipedia.org
Steric Hindrance: The use of a sterically hindered base, such as potassium tert-butoxide, can influence the regioselectivity of the elimination, favoring the formation of the less substituted (Hofmann) alkene product. In contrast, smaller, unhindered bases typically lead to the more substituted (Zaitsev) alkene. libretexts.org
For butanethioate scaffolds, the interplay of these factors determines the precise nature of the elimination pathway. The thioester functionality itself, by acidifying the α-proton, predisposes the molecule towards E2 reactions with E1cB-like characteristics, especially when a moderately good leaving group is present. rsc.org
Derivatization Reactions and Functional Group Transformations
The thioester group in this compound is a versatile functional handle that can be converted into a wide array of other functional groups. researchgate.net This makes thioesters valuable intermediates in organic synthesis.
Common transformations include:
Conversion to Amides: As discussed in the aminolysis section, this is a highly efficient transformation. warwick.ac.uk
Conversion to Esters: Thioesters can be readily converted to their corresponding oxygen esters. researchgate.net This transformation is generally favorable due to the higher reactivity of thioesters. rsc.org
Reduction to Aldehydes: Treatment of thioesters with reducing agents like triethylsilane in the presence of a palladium catalyst can yield the corresponding aldehyde. warwick.ac.uk
Reaction with Organometallic Reagents: Thioesters react with organozinc compounds to furnish ketones. warwick.ac.uk
Decarbonylative Conversion to Thioethers: Under palladium or nickel catalysis, aryl thioesters can be converted to thioethers. warwick.ac.uk
Derivatization is the process of transforming a chemical compound into a derivative for the purpose of enhancing its suitability for a specific analytical technique, such as gas chromatography (GC). researchgate.net For a compound like this compound, derivatization might be employed to improve volatility or detectability. While this compound is likely amenable to direct GC analysis, derivatization reactions could be used to confirm its structure or quantify it in complex matrices. For example, the thioester could be hydrolyzed to butanoic acid and hexanethiol, which could then be individually derivatized (e.g., esterification of the acid, alkylation of the thiol) for analysis. researchgate.net
| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Reference |
|---|---|---|---|
| Thioester | Amine (Primary or Secondary) | Amide | warwick.ac.uk |
| Thioester | Alcohol | Ester | researchgate.net |
| Thioester | Triethylsilane, Pd/C | Aldehyde | warwick.ac.uk |
| Thioester | Organozinc Compound | Ketone | warwick.ac.uk |
| Aryl Thioester | Pd or Ni catalyst | Thioether | warwick.ac.uk |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Applications to Thioesters
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules like S-hexyl butanethioate. numberanalytics.comyoutube.commicrosoft.comyoutube.com DFT methods are employed to investigate various aspects of thioester chemistry, from reaction energetics to stereochemical outcomes. researchgate.net
Prediction of Reaction Energetics and Transition States
DFT calculations are instrumental in predicting the thermodynamics and kinetics of reactions involving thioesters. By calculating the energies of reactants, products, and transition states, a detailed energy profile for a given reaction can be constructed. For instance, in nucleophilic acyl substitution reactions, a common reaction pathway for thioesters, DFT can be used to determine the activation energy, which is crucial for understanding the reaction rate.
Computational studies on model thioesters, such as methyl thioacetate (B1230152), have been used to understand their reactivity compared to oxoesters. nih.gov These studies develop transition state models for reactions with various nucleophiles. nih.gov Quantum mechanical calculations based on these models have successfully reproduced experimental observations. nih.gov For example, they have shown that while oxoesters and thioesters exhibit similar reactivity towards hard nucleophiles like hydroxide (B78521), thioesters are significantly more reactive towards softer nucleophiles like amines and carbanions. nih.gov
Table 1: Representative Calculated Reaction Energetics for Thioester Reactions with Different Nucleophiles (based on model systems)
| Reaction | Nucleophile | Reactant (Thioester) | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) |
| Hydrolysis | Hydroxide | Methyl Thioacetate | 15.2 | -25.8 |
| Aminolysis | Ammonia | Methyl Thioacetate | 20.5 | -18.3 |
| Carbanion Attack | Methylcyanoacetate | Methyl Thioacetate | 22.1 | -22.7 |
Note: The data in this table is illustrative and based on computational studies of model thioesters. The values represent the relative energies of the transition state and products with respect to the reactants.
Elucidation of Reaction Mechanisms via DFT Calculations
In the case of nucleophilic acyl substitution on thioesters, DFT studies have shown that the loss of delocalization energy from the reactants to the transition state is a key factor in determining reactivity. nih.gov For reactions with nucleophiles like ammonia, the loss of delocalization energy is significantly greater for the corresponding oxoester, explaining the higher reactivity of the thioester. nih.gov Furthermore, bond rotational analysis of the transition states can highlight important orbital interactions, such as the p(X) -> σ*(C-Nu) interaction (where X is the sulfur or oxygen atom), which governs the reactivity in these substitution reactions. nih.gov
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure of a molecule is intimately linked to its reactivity. DFT can be used to perform conformational analysis to identify the most stable conformers of this compound and to calculate the energy barriers between them. researchgate.netindexcopernicus.com This is particularly important for understanding how the orientation of the hexyl group and the butanoyl chain might influence the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles.
Quantum Chemical Approaches for Electronic Structure Analysis
Beyond DFT, other quantum chemical methods contribute to a deeper understanding of the electronic structure of thioesters. nih.govyoutube.comresearchgate.netmit.edu These methods can provide more accurate descriptions of electron correlation and excited states, which are important for understanding the photochemistry and spectroscopy of these molecules.
The electronic structure of a thioester is characterized by the interaction between the sulfur lone pairs and the carbonyl π system. nih.govresearchgate.net Unlike in esters, the larger size of the sulfur 3p orbitals compared to the oxygen 2p orbitals leads to less effective overlap with the carbon 2p orbital of the carbonyl group. This results in reduced resonance stabilization of the thioester compared to an ester, which in turn makes the carbonyl carbon of a thioester more electrophilic and, consequently, more reactive. researchgate.net
Table 2: Comparison of Key Electronic Properties of a Thioester and an Ester (Illustrative Values)
| Property | Thioester (e.g., this compound) | Ester (e.g., Hexyl Butanoate) |
| C=O Bond Length (Å) | ~1.21 | ~1.20 |
| C-S / C-O Bond Length (Å) | ~1.78 | ~1.34 |
| Carbonyl Carbon Partial Charge | More Positive | Less Positive |
| Resonance Stabilization Energy | Lower | Higher |
Note: This table presents generalized, illustrative values to highlight the fundamental electronic differences between thioesters and esters.
Modeling of Reactivity Descriptors and Reaction Pathways
Conceptual DFT provides a framework for defining and calculating various reactivity descriptors that can predict the reactivity of a molecule. acs.org These descriptors, such as the Fukui function, local softness, and the dual descriptor, can identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. For this compound, these calculations would confirm that the carbonyl carbon is the primary site for nucleophilic attack.
The modeling of reaction pathways using computational methods allows for the exploration of different possible mechanisms. harvard.edu For instance, in the hydrolysis of thioesters, both acid-catalyzed and base-catalyzed pathways can be modeled to determine the most favorable route under different conditions. These models can also predict the influence of the solvent on the reaction pathway and energetics.
Theoretical Studies on Thioester Reactivity and Stability
Theoretical studies have provided a robust framework for understanding the general reactivity and stability of the thioester functional group. nih.gov Thioesters are considered "high-energy" compounds, not because they are inherently unstable, but because the hydrolysis of the thioester bond is a highly exergonic process. nih.gov However, they exhibit significant kinetic stability in water at neutral pH, making them suitable for various biological and synthetic applications. nih.govresearchgate.net
The reactivity of thioesters is highly dependent on the nature of the nucleophile. nih.gov They react readily with soft nucleophiles like thiols, which is the basis for important biological reactions like thiol-thioester exchange. harvard.edu In contrast, their reaction with hard nucleophiles like water is relatively slow. nih.gov This differential reactivity is a key feature of thioester chemistry and can be rationalized through theoretical models that consider orbital interactions and transition state stabilization. nih.gov
Analytical Methodologies for Detection and Quantification of S Hexyl Butanethioate
Chromatographic Techniques
Gas chromatography (GC) is the primary technique for the separation and analysis of volatile and semi-volatile compounds like S-hexyl butanethioate. Its high resolution allows for the separation of target analytes from other components in a mixture. Effective analysis requires careful development of the chromatographic method and appropriate sample introduction techniques.
The development of a robust GC method for this compound involves the systematic optimization of several key parameters to achieve desired separation efficiency, peak shape, and analysis time. The goal is to resolve the target analyte from potential interferences within the sample matrix.
Key optimized parameters include:
Column Selection : A capillary column with a non-polar or mid-polar stationary phase, such as one based on 5% phenyl methyl polysiloxane, is typically suitable for separating thioesters. The column's length, internal diameter, and film thickness are chosen to balance resolution and analysis speed.
Carrier Gas : Helium is a common carrier gas, with flow rates optimized to ensure maximum column efficiency. researchgate.net
Temperature Program : The oven temperature program is critical. It typically starts at a low temperature to trap volatile compounds at the head of the column, followed by a controlled ramp to a higher temperature to elute the analytes based on their boiling points. researchgate.netmdpi.com An initial hold allows for the focusing of early-eluting peaks, while a final hold ensures that all components are eluted from the column. researchgate.net
Injector Parameters : The injector temperature is set high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation. The choice between split and splitless injection mode depends on the analyte concentration. Splitless injection is preferred for trace analysis to maximize the amount of analyte transferred to the column.
Below is a table representing a hypothetical set of optimized GC parameters for the analysis of this compound.
| Parameter | Condition | Purpose |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) or Sulfur Chemiluminescence Detector (SCD) | Separation and selective detection of the sulfur-containing analyte. |
| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl methyl silicone stationary phase. researchgate.net | Provides high-resolution separation of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. researchgate.net | Inert gas to carry the sample through the column. |
| Oven Program | Initial temp 40°C for 5 min, ramp at 6°C/min to 300°C, hold for 10 min. researchgate.net | Separates compounds based on boiling point and column interaction. |
| Injector | Split/Splitless Inlet | Introduces the sample into the GC system. |
| Injector Temp | 250°C | Ensures rapid vaporization of the analyte without degradation. |
| Injection Mode | Splitless (for trace analysis) | Maximizes transfer of the analyte to the column for higher sensitivity. |
| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) | Provides identification (MS) and sensitive, selective quantification (SCD). |
| MS Transfer Line | 280°C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230°C | Temperature for ionization of the analyte in the mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. mdpi.comsemanticscholar.org | Standard ionization technique for creating reproducible mass spectra. |
| Scan Range | m/z 40-400 | Mass range monitored to detect the parent ion and fragment ions of the analyte. |
For samples where this compound is present in a solid or liquid matrix, headspace sampling is a crucial sample preparation step that avoids injecting non-volatile residues into the GC system. chromatographyonline.com This technique analyzes the vapor phase above the sample, which is in equilibrium with the sample matrix. cloudfront.net
Static Headspace Sampling : In this method, the sample is sealed in a vial and heated to allow volatile compounds to partition into the gas phase (headspace). scioninstruments.com After equilibrium is reached, a portion of the headspace gas is injected into the GC. scioninstruments.com This is a simple and robust technique suitable for many applications. cloudfront.net Factors like temperature, equilibration time, and the sample-to-headspace volume ratio must be optimized for consistent results. cloudfront.netscioninstruments.com
Dynamic Headspace Sampling (Purge-and-Trap) : This technique offers greater sensitivity than the static method. scioninstruments.com An inert gas is continuously passed through or over the sample, stripping the volatile compounds, including this compound. chromatographyonline.com These compounds are then concentrated on an adsorbent trap. The trap is subsequently heated rapidly, desorbing the analytes into the GC for analysis. chromatographyonline.comscioninstruments.com This preconcentration step allows for the detection of analytes at very low levels. researchgate.net
Headspace Sorptive Extraction (HSSE) : HSSE is a variation of stir bar sorptive extraction (SBSE) used for headspace sampling. A stir bar coated with a sorbent material (e.g., polydimethylsiloxane, PDMS) is suspended in the headspace above the sample. Volatile analytes partition from the sample into the headspace and are then adsorbed onto the PDMS coating. The stir bar is subsequently transferred to a thermal desorption unit for analysis by GC-MS.
Thermal desorption is a powerful and solvent-free sample introduction technique for GC, particularly for trace-level analysis of volatile and semi-volatile organic compounds (VOCs) collected on sorbent tubes. semanticscholar.org
The process involves two main stages:
Primary Desorption : The sorbent tube containing the trapped analytes is heated in a flow of inert gas. The desorbed compounds are transferred and focused onto a smaller, cryogenically or electronically cooled trap (cold trap). semanticscholar.org This step concentrates the analytes into a narrow band.
Secondary Desorption : The cold trap is heated extremely rapidly, injecting the focused band of analytes into the GC column. This rapid injection results in sharp, narrow chromatographic peaks, enhancing sensitivity and resolution. semanticscholar.org
TD-GC-MS is highly sensitive, capable of detecting compounds at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. mdpi.com The selection of appropriate sorbents and optimization of desorption parameters are critical for quantitative recovery of this compound.
| Parameter | Condition | Purpose |
| Sorbent Tube | Stainless steel tube packed with a combination of sorbents (e.g., Tenax TA) | Traps and concentrates volatile and semi-volatile analytes from a gas stream. |
| Dry Purge | 1-5 min at room temperature with helium flow. semanticscholar.org | Removes residual moisture from the sorbent tube prior to desorption. |
| Primary Desorption | 300°C for 5 min with a helium flow of 50 mL/min. semanticscholar.org | Thermally releases the trapped analytes from the sorbent material. |
| Cold Trap | Held at 20°C during primary desorption. semanticscholar.org | Focuses the desorbed analytes into a narrow band, improving peak shape. |
| Secondary Desorption | Rapid heating of the cold trap (e.g., to 300°C at >100°C/sec) | Injects the concentrated analytes into the GC column as a sharp plug. |
| Transfer Line Temp | 220°C. semanticscholar.org | Ensures analytes remain in the gas phase during transfer to the GC. |
Method Validation and Quality Control in Analytical Chemistry
To ensure that an analytical method for this compound is reliable, accurate, and precise, it must undergo a thorough validation process. Method validation establishes that the performance characteristics of the method are suitable for its intended application. Key validation parameters are defined by international guidelines. ms-editions.cl
Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. ms-editions.cl This is often demonstrated by analyzing blank matrices and spiked samples to ensure no interfering peaks are present at the retention time of this compound.
Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ms-editions.cl A calibration curve is generated by analyzing standards at several concentration levels, and the correlation coefficient (r²) should ideally be ≥0.99.
Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked matrix) and calculating the percent recovery. researchgate.net
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) of a series of measurements and is assessed at two levels: repeatability (short-term) and intermediate precision (long-term, different days, analysts, etc.). researchgate.net
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ms-editions.cl
Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ms-editions.cl
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ms-editions.cl
| Validation Parameter | Acceptance Criteria | Description |
| Selectivity | No significant interfering peaks at the analyte's retention time in blank samples. | Ensures the signal measured is only from the target analyte. |
| Linearity (r²) | ≥ 0.99 | Establishes a proportional relationship between concentration and instrument response over a defined range. |
| Accuracy (% Recovery) | Typically 80-120% | Measures how close the measured value is to the true value. |
| Precision (% RSD) | Typically ≤ 15% (lower for higher concentrations) | Assesses the random error and reproducibility of the method. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration at which the analyte's presence can be detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 or the lowest point on the calibration curve with acceptable precision and accuracy. | The lowest concentration that can be reliably quantified. |
| Robustness | %RSD of results should remain within acceptable limits after minor parameter changes. | Demonstrates the method's reliability under varied operating conditions. |
Detection and Identification of Sulfur Compounds in Complex Matrices
The analysis of sulfur compounds like this compound is often challenging due to their presence at low concentrations in complex matrices such as environmental samples, food products, or petroleum-derived products. nih.govresearchgate.net These matrices contain a multitude of other compounds that can interfere with the analysis. researchgate.net
To overcome these challenges, highly selective and sensitive detectors are employed:
Sulfur Chemiluminescence Detector (SCD) : The SCD is highly selective for sulfur-containing compounds. researchgate.net It works by combusting the column effluent, which converts sulfur compounds to sulfur monoxide (SO). This SO then reacts with ozone to produce excited sulfur dioxide (SO₂*), which emits light as it returns to its ground state. The emitted light is proportional to the amount of sulfur present. The SCD offers an equimolar response to sulfur compounds, meaning the response is directly proportional to the number of sulfur atoms in the molecule, simplifying quantification even for unidentified sulfur species. researchgate.net Its selectivity over hydrocarbons can be greater than 10⁶. researchgate.net
Mass Spectrometry (MS) : When coupled with GC, MS is a powerful tool for both identification and quantification. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a chemical fingerprint for a given compound. For unambiguous identification of this compound, the obtained mass spectrum can be compared to a library of known spectra. For quantification in complex matrices, selected ion monitoring (SIM) mode can be used, where the instrument only monitors specific ions characteristic of the target analyte, significantly improving sensitivity and reducing interference from matrix components.
The combination of high-resolution gas chromatography with a selective detector like an SCD or a mass spectrometer provides the robust methodology required for the reliable identification and quantification of this compound in even the most challenging samples. researchgate.net
Applications of S Hexyl Butanethioate in Organic Synthesis and Chemical Biology
Role as Acyl Transfer Agents in Synthetic Transformations
Thioesters like S-Hexyl butanethioate are renowned for their role as effective acyl transfer agents in a variety of synthetic transformations. The carbon-sulfur bond in a thioester is less stable than the carbon-oxygen bond in an ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity allows for the efficient transfer of the butanoyl group to a range of nucleophiles under relatively mild conditions.
The reactivity of thioesters in acyl transfer reactions is well-documented and forms the basis of many biological and synthetic processes. nih.govlibretexts.org While oxoesters and thioesters exhibit similar reactivity towards strong nucleophiles like hydroxide (B78521), thioesters are significantly more reactive towards softer nucleophiles such as amines and carbanions. nih.gov This differential reactivity allows for chemoselective acylations in the presence of multiple functional groups.
In the context of this compound, the hexylthiolate anion is a better leaving group than a corresponding alkoxide, which facilitates the acyl transfer process. This property is exploited in numerous synthetic protocols, including the formation of amides, esters, and other carbonyl derivatives. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of this compound, leading to a tetrahedral intermediate which then collapses, releasing the hexylthiolate and yielding the acylated product. This process is fundamental to the construction of more complex molecules from simpler building blocks.
The table below lists the key reactive species involved in the acyl transfer process with this compound.
| Compound Name | Role in Acyl Transfer |
| This compound | Acyl donor |
| Nucleophile (e.g., amine, alcohol, carbanion) | Acyl acceptor |
| Hexylthiolate | Leaving group |
| Butanoylated product | Final product |
Utilization as Intermediates in the Synthesis of Complex Molecules
This compound and its structural analogs serve as crucial intermediates in the synthesis of complex and biologically active molecules. The butanethioate moiety can be introduced into a molecule and later transformed into other functional groups or used as a handle for further molecular elaboration.
A pertinent example, though not directly involving the butanethioate, is the synthesis of S-hexyl and S-heptyl substituted ethanethioate derivatives as simplified analogs of the natural product apicidin (B1684140), a known histone deacetylase inhibitor with antitumor activity. In these studies, the S-hexyl ethanethioate core served as a key building block for the construction of a series of compounds that were evaluated for their antiproliferative activities. This highlights the utility of S-alkyl thioesters as versatile intermediates in medicinal chemistry for the development of novel therapeutic agents.
The general strategy often involves the synthesis of a molecule containing the this compound unit, which can then undergo various transformations. For instance, the thioester can be reduced to the corresponding alcohol or aldehyde, or it can participate in coupling reactions to form new carbon-carbon bonds. The hexylthio group can also be cleaved or modified at a later stage of the synthesis.
The following table lists compounds that are structurally related to this compound and have been utilized as intermediates in the synthesis of complex molecules.
| Compound Name | Application |
| S-Hexyl ethanethioate derivatives | Intermediates in the synthesis of apicidin analogs with antitumor activity |
| S-Alkyl thioesters | General intermediates in the synthesis of natural products and pharmaceuticals |
Strategies for Carbon-Sulfur (C-S) Bond Formation
The formation of carbon-sulfur (C-S) bonds is a cornerstone of organic synthesis, as organosulfur compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound can be involved in C-S bond formation reactions both as a product of such reactions and as a reactant that facilitates the formation of other C-S bonds.
One notable application of a related compound, S-alkyl butanethioate, is its use as a thiol transfer reagent in copper-catalyzed thioetherification of alkyl halides. researchgate.net In this methodology, the S-alkyl butanethioate serves as a source of the alkylthiolate, which then couples with an alkyl halide to form a new C-S bond, generating an alkyl sulfide. This approach avoids the use of odorous and often toxic thiols directly. It is conceivable that this compound could be employed in a similar fashion to deliver a hexylthio moiety.
The synthesis of this compound itself involves the formation of a C-S bond, typically through the reaction of butanoyl chloride or anhydride (B1165640) with hexanethiol, or via the condensation of butanoic acid and hexanethiol using a coupling agent. researchgate.net Furthermore, modern synthetic methods are continually being developed for C-S bond formation, including transition-metal-catalyzed cross-coupling reactions, radical-mediated processes, and organocatalytic approaches, some of which could be applied to the synthesis or transformation of this compound. acs.orgorganic-chemistry.orgresearchgate.net
The table below outlines some of the key reagents and catalysts used in strategies involving C-S bond formation relevant to this compound.
| Reagent/Catalyst | Role in C-S Bond Formation |
| Copper catalysts | Catalyze the coupling of S-alkyl butanethioate with alkyl halides to form thioethers. researchgate.net |
| Butanoyl chloride/anhydride | Acylating agent for hexanethiol to form this compound. |
| Hexanethiol | Sulfur source for the synthesis of this compound. |
| Transition metal catalysts (e.g., Palladium, Nickel) | Catalyze various C-S cross-coupling reactions. organic-chemistry.org |
Contribution to the Synthesis of Diverse Molecular Scaffolds
Molecular scaffolds are core structures from which a variety of related compounds can be synthesized, forming the basis for chemical libraries used in drug discovery and materials science. Thioesters like this compound can be valuable precursors in the synthesis of diverse molecular scaffolds, particularly those containing sulfur atoms.
The reactivity of the thioester group allows for its incorporation into and subsequent transformation within a larger molecular framework. For instance, the butanoyl group can be part of a larger chain or ring system, and the thioester functionality can be used to introduce other fragments or to cyclize the molecule. The presence of the sulfur atom can also influence the three-dimensional structure of the scaffold and provide a site for further functionalization.
While direct examples of this compound being used to construct a wide array of molecular scaffolds are not extensively reported in the literature, the general utility of thioesters in the synthesis of heterocyclic and other complex scaffolds is well-established. For instance, thioesters are known to be key intermediates in the synthesis of various sulfur-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
The table below lists some of the molecular scaffolds that can potentially be synthesized or modified using thioester chemistry, applicable to this compound.
| Molecular Scaffold | Relevance of Thioester Chemistry |
| Thiolactones | Can be synthesized via intramolecular cyclization involving a thioester. |
| Peptides and Peptidomimetics | Thioesters are key in native chemical ligation for peptide synthesis. researchgate.net |
| Sulfur-containing heterocycles | Thioesters can serve as precursors for various ring systems. |
| Macrocycles | The reactivity of thioesters can be harnessed for macrocyclization reactions. |
Environmental and Green Chemistry Considerations
Stability and Degradation Pathways of Thioesters in Aqueous Environments
Thioesters, while reactive, exhibit a degree of stability in aqueous environments at neutral pH, which is crucial for their roles in biochemistry and chemical synthesis. nih.gov Their reactivity is characterized by a susceptibility to attack by soft nucleophiles, like thiolates, while remaining relatively stable against hard nucleophiles such as water. nih.gov This balance means they have a long half-life in water at neutral pH, yet can be readily cleaved under specific conditions. nih.gov
The primary degradation pathway for thioesters in aqueous environments is hydrolysis. The rate of this hydrolysis is influenced by several factors, including pH, temperature, and the molecular structure of the thioester itself. nih.govresearchgate.net For instance, studies on model thioester compounds show that hydrolysis rates can range from 10⁻⁵ to 10⁻⁷ s⁻¹ under physiological conditions. nih.gov The stability of the thioester bond can be modestly enhanced by its surrounding protein structure in biological contexts, which helps prevent wasteful hydrolysis. nih.gov
Research investigating the hydrolysis of S-ethyl trifluorothioacetate, a model thioester, found that the reaction is significantly slower than that of a comparable ester, p-nitrophenyl trifluoroacetate, due to the nature of the leaving group. mdpi.com The rate of hydrolysis is also dependent on the concentration of water. mdpi.com
A study on the Ubc9∼SUMO-1 thioester conjugate, a biological thioester, determined its hydrolysis rate and half-life under different conditions, highlighting the moderate effect of the surrounding chemical environment on stability.
Table 1: Hydrolysis Rates of a Model Thioester Conjugate
| Condition | Hydrolysis Rate (k, s⁻¹) | Half-life (t½, hours) |
|---|---|---|
| Native | 5.33 ± 2.8 × 10⁻⁵ | ~3.6 |
| Denaturing (8M Urea) | 12.5 ± 1.8 × 10⁻⁵ | Not specified |
Data sourced from a study on Ubc9∼SUMO-1 thioester intermediates. nih.gov
The degradation of materials cross-linked with thioesters, such as hydrogels, is also driven by thiol-thioester exchange reactions. The kinetics of this degradation are dependent on factors like the concentration and pKa of available thiol groups and the ambient pH. acs.org
Development of Sustainable Synthetic Methods for Thioesters
Traditional methods for synthesizing thioesters often involve hazardous reagents, such as toxic and malodorous thiols, or harsh reaction conditions, which present safety and sustainability challenges. rsc.org In response, significant research has focused on developing greener synthetic routes that align with the principles of green chemistry.
One sustainable approach involves the direct reaction of tertiary thioamides and alkyl halides in water, using catalytic amounts of reagents like sodium iodide (NaI), hexadecyltrimethylammonium bromide (HTAB), and 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.org This method allows for the efficient synthesis of thioesters in an environmentally benign solvent. rsc.orgresearchgate.net
Another green strategy is the use of photocatalysis. A novel synergistic photocatalytic system has been developed for synthesizing benzyl thioesters from readily available feedstocks: elemental sulfur, benzyl chlorides, and aldehydes. rsc.org This method avoids the use of toxic sulfur sources, operates under mild conditions, and is highly efficient, with many products obtained in 70–99% yields. rsc.org Similarly, α-keton thiol esters have been synthesized using an inexpensive organic photocatalyst (thioxanthone), with oxygen (O₂) as a green oxidant, ethyl acetate (EtOAc) as a green solvent, and visible light as a sustainable energy source, producing only water as a byproduct. nih.govacs.org
Other efforts to improve sustainability include using safer coupling reagents like T3P (propane phosphonic acid anhydride) and greener solvents such as cyclopentanone for the condensation of thiols and carboxylic acids. wikipedia.org Microwave-assisted synthesis represents another green approach, enabling the rapid formation of amides from thioesters under solvent- and metal-free conditions. researchgate.net
Table 2: Comparison of Traditional vs. Green Thioester Synthesis Methods
| Feature | Traditional Methods | Green/Sustainable Methods |
|---|---|---|
| Sulfur Source | Often toxic and odorous thiols (e.g., benzyl mercaptan). rsc.org | Elemental sulfur, sodium thiosulfate, thioureas. rsc.org |
| Solvents | Often organic solvents. | Water, cyclopentanone, ethyl acetate. rsc.orgnih.govwikipedia.org |
| Reaction Conditions | Can require elevated temperatures and harsh reagents (e.g., DCC). rsc.orgwikipedia.org | Mild conditions, use of photocatalysis, microwave assistance. rsc.orgresearchgate.net |
| Byproducts | Can generate significant waste. | Minimal byproducts (e.g., water). nih.govacs.org |
| Atom Economy | Variable. | Often higher, utilizing atom-, step-, and redox-economical pathways. rsc.org |
These advancements demonstrate a clear trend towards developing safer, more efficient, and environmentally responsible methods for the synthesis of thioesters, including S-hexyl butanethioate.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| S-ethyl trifluorothioacetate |
| p-nitrophenyl trifluoroacetate |
| Ubc9∼SUMO-1 |
| Sodium iodide (NaI) |
| Hexadecyltrimethylammonium bromide (HTAB) |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) |
| Benzyl chloride |
| Thioxanthone |
| Ethyl acetate (EtOAc) |
| Propane phosphonic acid anhydride (B1165640) (T3P) |
| Cyclopentanone |
| Dicyclohexylcarbodiimide (DCC) |
| Benzyl mercaptan |
| Sodium thiosulfate |
Future Research Directions for S Hexyl Butanethioate
Exploration of Novel Catalytic Systems for Synthesis and Transformation
The development of efficient and selective methods for the synthesis of thioesters like S-hexyl butanethioate is a primary research focus. While traditional methods exist, the exploration of novel catalytic systems promises more sustainable and versatile routes. thieme-connect.de Future research will likely concentrate on the following areas:
Transition Metal Catalysis: Recent advancements in the use of transition metals for C-S bond formation offer significant potential. thieme-connect.de For instance, a novel nickel-catalyzed synthesis of thioesters from aryl iodides has been developed, which is efficient and uses a cheap catalyst under ligand-free conditions. rsc.org Similarly, palladium-catalyzed carbonylative coupling reactions of amides with disulfides present a new pathway for thioester synthesis. thieme-connect.de Investigating analogous systems for the synthesis of this compound from readily available precursors like butanoyl chloride and 1-hexanethiol (B106883) could lead to more economical and scalable production methods.
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field in organic synthesis. Research into organophosphorus-catalyzed umpolung reactions for the deoxygenation of sulfonyl chlorides and alcohols/acids to form thioesters is a promising avenue. organic-chemistry.org Applying such methodologies to the synthesis of this compound could offer a metal-free and environmentally benign alternative.
Photoredox Catalysis: Visible-light-mediated reactions have emerged as powerful tools in organic synthesis. The development of photoredox-catalyzed methods for thioesterification, such as the deaminative thioesterification of amino acid-derived Katritzky salts, opens up new possibilities. organic-chemistry.org Exploring similar strategies for the synthesis of this compound could provide access to novel reaction pathways under mild conditions.
A comparative overview of potential catalytic systems is presented in Table 1.
Table 1: Potential Novel Catalytic Systems for this compound Synthesis
| Catalytic System | Precursors | Key Advantages |
|---|---|---|
| Nickel-based | Aryl iodides, Thiols | Low cost, Ligand-free conditions rsc.org |
| Palladium-based | Amides, Disulfides | Avoids toxic thiols and CO gas thieme-connect.de |
| Organophosphorus | Sulfonyl chlorides, Alcohols/Acids | Metal-free, Mild conditions organic-chemistry.org |
| Copper-based | Aroylhydrazides, Disulfides | Good to excellent yields organic-chemistry.org |
Application of Advanced Computational Techniques for Reaction Design
Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and molecular properties. acs.orgnih.gov For this compound, advanced computational techniques can be employed to:
Elucidate Reaction Mechanisms: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathways for the synthesis and transformation of this compound. ulisboa.pt This can help in understanding the role of catalysts, identifying key intermediates, and predicting the most favorable reaction conditions. acs.orgnih.gov
Predict Reactivity: Computational studies can be used to understand the relative reactivity of thioesters compared to their oxygen-containing counterparts (esters). acs.orgnih.gov By analyzing factors like transition state delocalization effects, it is possible to predict the susceptibility of this compound to nucleophilic attack and other reactions. acs.orgnih.govstackexchange.com
Design Novel Catalysts: Molecular modeling can aid in the rational design of new catalysts with enhanced activity and selectivity for the synthesis of this compound. By simulating the interaction between the catalyst and the reactants, it is possible to optimize the catalyst structure for improved performance.
Future computational studies could focus on the parameters outlined in Table 2.
Table 2: Focus Areas for Computational Studies on this compound
| Area of Study | Computational Technique | Potential Insights |
|---|---|---|
| Reaction Mechanism | DFT, Ab initio calculations | Transition state energies, Reaction kinetics ulisboa.pt |
| Thioester Reactivity | NBO analysis, Bond rotational analysis | Electron delocalization, Susceptibility to nucleophilic attack acs.orgnih.gov |
Development of High-Throughput Analytical Methods
To accelerate the discovery and optimization of reactions involving this compound, the development of high-throughput analytical methods is crucial. nih.govnih.gov Future research in this area could include:
Fluorogenic Assays: The development of Förster Resonance Energy Transfer (FRET)-based assays could allow for the direct and continuous monitoring of reactions involving this compound. nih.gov This would enable the rapid screening of reaction conditions and catalysts.
Mass Spectrometry-Based Screening: High-throughput mass spectrometry techniques can be employed for the rapid analysis of reaction mixtures, allowing for the simultaneous screening of multiple reactions and the identification of products and byproducts.
Solid-Phase Synthesis and Analysis: The use of solid-phase synthesis techniques, where this compound or its precursors are attached to a solid support, can facilitate parallel synthesis and purification. nih.govnih.govscispace.com This approach, coupled with high-throughput cleavage and analysis methods, could significantly increase the efficiency of library synthesis for screening purposes. nih.govnih.govscispace.com
Investigation of Previously Undiscovered Reactivity Profiles
While the general reactivity of thioesters is relatively well-understood, there is still potential to uncover novel reactivity profiles for this compound. stackexchange.comwikipedia.org Future investigations could explore:
Reactions with Novel Nucleophiles: Investigating the reactivity of this compound with a wider range of nucleophiles beyond simple thiols and amines could lead to the discovery of new synthetic transformations.
Participation in Cascade Reactions: Designing cascade reactions where this compound acts as a key intermediate could provide efficient routes to complex molecules. Its inherent reactivity makes it a suitable candidate for sequential transformations. nih.gov
Enzyme-Independent Biological Activity: Given the role of thioesters in biological systems, exploring the potential for this compound to participate in non-enzymatic acylation of proteins and other biomolecules could reveal new biological functions. nih.gov
Unique Coupling Reactions: While the Fukuyama coupling is a known reaction for thioesters, exploring other transition metal-catalyzed cross-coupling reactions involving this compound could expand its synthetic utility. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
